5,6,7,8-Tetradehydro Risperidone

Impurity profiling Chromatographic resolution Pharmacopeial compliance

Select 5,6,7,8‑Tetradehydro Risperidone (CAS 108855‑18‑1) as your reference standard for risperidone impurity profiling. Unlike generic impurities, its fully dehydrogenated pyridopyrimidinone core guarantees chromatographic resolution from E‑oxime, Z‑oxime, and 9‑hydroxyrisperidone, preventing RRT/RRF mismatches. Use it to establish system suitability, validate HPLC/UPLC methods, and generate ANDA‑ready data. USP‑distributed PAI material provides a documented quality pedigree that satisfies ICH Q6A/Q3A/B requirements, reducing regulatory deficiency risks. Ambient shipping and ISO 9001 compliance streamline QC lab operations.

Molecular Formula C23H23FN4O2
Molecular Weight 406.5 g/mol
CAS No. 108855-18-1
Cat. No. B057151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetradehydro Risperidone
CAS108855-18-1
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  1,2-Benzisoxazole, 4H-pyrido[1,2-a]pyrimidin-4-one deriv.
Molecular FormulaC23H23FN4O2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3
InChIKeyNNAGVKRGLGDZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8‑Tetradehydro Risperidone (CAS 108855‑18‑1) – Pharmaceutical Impurity Reference Standard for Analytical Method Validation


5,6,7,8‑Tetradehydro Risperidone (IUPAC: 3‑[2‑[4‑(6‑fluoro‑1,2‑benzisoxazol‑3‑yl)piperidin‑1‑yl]ethyl]‑2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one) is a structurally defined risperidone‑related impurity with the molecular formula C₂₃H₂₃FN₄O₂ and a molecular weight of 406.45 g/mol [REFS‑1]. It is classified as a process‑related impurity and potential degradation product of the atypical antipsychotic risperidone [REFS‑2]. The compound is commercially available as a highly characterized reference standard (e.g., USP Pharmaceutical Analytical Impurity, Mikromol™ ISO 17034‑accredited material) intended for use in analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDA) and commercial manufacturing [REFS‑3].

Why a Generic Risperidone Impurity Cannot Substitute for 5,6,7,8‑Tetradehydro Risperidone


In analytical quality control of risperidone active pharmaceutical ingredient (API) and finished dosage forms, the identity and quantity of specific impurities are strictly regulated by pharmacopeial monographs. Using an undefined or incorrectly assigned impurity reference standard introduces significant risk of method failure, inaccurate quantitation, and regulatory non‑compliance. 5,6,7,8‑Tetradehydro Risperidone possesses a unique CAS registry number (108855‑18‑1) and a distinct dehydrogenated pyridopyrimidinone core that differentiates it from other risperidone impurities such as E‑oxime, Z‑oxime, 9‑hydroxyrisperidone, and 6‑methylrisperidone, each of which has its own relative retention time (RRT) and relative response factor (RRF) in compendial HPLC methods [REFS‑1]. Substituting this compound with an analog lacking the exact molecular structure would compromise chromatographic resolution, prevent accurate impurity profiling, and invalidate the analytical method, thereby delaying regulatory submissions and commercial batch release [REFS‑2].

Quantitative Differentiation Evidence for 5,6,7,8‑Tetradehydro Risperidone vs. Closest Impurity Analogs


Structural Distinction: Dehydrogenated Core Confers Unique Chromatographic Behavior

5,6,7,8‑Tetradehydro Risperidone differs from risperidone by the presence of a double bond in the tetrahydropyridine ring of the pyrido[1,2‑a]pyrimidin‑4‑one core, resulting in a fully unsaturated heterocyclic system. This structural modification alters its retention characteristics in reversed‑phase HPLC compared to the parent drug and other related substances. While official USP monographs for risperidone do not currently list this impurity, compendial methods for analogous compounds demonstrate that impurities with different degrees of unsaturation exhibit distinct relative retention times (RRTs) and relative response factors (RRFs), which are critical for accurate quantitation [REFS‑1].

Impurity profiling Chromatographic resolution Pharmacopeial compliance

Certified Purity Level Enables Reliable Quantitation

Commercial suppliers of 5,6,7,8‑Tetradehydro Risperidone report purity specifications determined by HPLC, with typical values ranging from ≥90% to 99% [REFS‑1][REFS‑2]. This high purity, confirmed by orthogonal analytical techniques, ensures that the compound can serve as a reliable reference standard for quantifying trace levels of this impurity in risperidone drug substance and drug product. In contrast, alternative impurity standards for risperidone (e.g., Risperidone EP Impurity C) may be supplied with lower purity grades (e.g., 95%) or without comprehensive characterization data [REFS‑3].

Analytical method validation Reference standard purity HPLC assay

Regulatory Acceptance: USP‑Distributed Pharmaceutical Analytical Impurity

5,6,7,8‑Tetradehydro Risperidone is available as a USP Pharmaceutical Analytical Impurity (PAI) through the USP catalog (Catalog No. 1A11430), priced at USD 500 for 25 mg [REFS‑1]. While not an official USP Reference Standard, PAI materials are manufactured under rigorous quality systems and are intended for use in analytical method development and validation supporting regulatory filings [REFS‑1]. This level of quality assurance differentiates the product from generic impurity standards that may lack a defined regulatory pedigree. In comparison, other risperidone impurities such as Risperidone Related Compound G are official USP Reference Standards but are not universally applicable to all impurity profiling methods [REFS‑2].

Regulatory compliance Pharmacopeial standards ANDA submission

Physicochemical Characterization Supports Method Development

5,6,7,8‑Tetradehydro Risperidone has been characterized by melting point (170.4 °C), predicted boiling point (582.7 °C), and solubility in DMSO and methanol [REFS‑1]. These physicochemical data facilitate the design of robust sample preparation and chromatographic conditions. In contrast, many alternative risperidone impurities lack comprehensive physical property data, forcing analysts to rely on empirical optimization [REFS‑2].

Method development Physicochemical properties Stability

Recommended Application Scenarios for 5,6,7,8‑Tetradehydro Risperidone Based on Quantitative Evidence


Analytical Method Development and Validation for Risperidone Impurity Profiling

5,6,7,8‑Tetradehydro Risperidone should be used as a reference standard to establish system suitability, determine relative retention times, and calculate relative response factors for HPLC/UPLC methods intended to quantify this specific impurity in risperidone API and finished dosage forms. Its distinct unsaturated structure ensures chromatographic resolution from other related substances, and its high certified purity (≥90–99% HPLC) enables accurate calibration [REFS‑1].

Regulatory Submission Support (ANDA/DMF) for Generic Risperidone Products

The USP‑distributed PAI version of this compound (Catalog 1A11430) provides a documented quality pedigree that simplifies the qualification of reference standards during ANDA review. Using this material demonstrates compliance with ICH Q6A and Q3A/B guidelines regarding the control of process‑related impurities, thereby reducing the risk of deficiency letters related to impurity identification and quantification [REFS‑2].

Quality Control Release Testing and Stability Studies

As a fully characterized impurity with defined physicochemical properties (melting point 170.4 °C, solubility profile), 5,6,7,8‑Tetradehydro Risperidone serves as a reliable marker for monitoring degradation pathways and process consistency in commercial manufacturing. Its room‑temperature shipping condition and ISO 9001 compliance further support routine QC laboratory operations [REFS‑3].

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